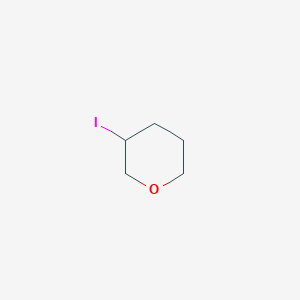

3-Iodo-tetrahydro-pyran

Description

Structure

3D Structure

Properties

CAS No. |

59287-68-2 |

|---|---|

Molecular Formula |

C5H9IO |

Molecular Weight |

212.03 g/mol |

IUPAC Name |

3-iodooxane |

InChI |

InChI=1S/C5H9IO/c6-5-2-1-3-7-4-5/h5H,1-4H2 |

InChI Key |

QVJRNESQUGVQKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo Tetrahydropyran Derivatives

Direct Iodination Strategies

The direct, regioselective iodination of a pre-formed tetrahydropyran (B127337) ring at the 3-position presents significant challenges. The carbon-hydrogen bonds of the saturated tetrahydropyran ring are chemically similar and generally unreactive, making selective functionalization difficult. Electrophilic iodination, a common method for introducing iodine into organic molecules, typically requires an activated substrate, such as an aromatic ring or an enol/enolate. thieme-connect.comorganic-chemistry.org In the absence of activating functional groups within the tetrahydropyran ring, direct iodination is often unselective and inefficient. A literature search for direct iodination of tetrahydropyran to yield 3-iodo-tetrahydropyran does not reveal established, high-yielding protocols, suggesting this is not a preferred synthetic route.

Cyclization-Based Syntheses of Iodo-Tetrahydropyran Rings

The construction of the tetrahydropyran ring with simultaneous incorporation of an iodine atom is a more common and stereocontrolled approach. The Prins cyclization and its variants have emerged as powerful methods for this purpose.

The Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the alkene to form a tetrahydropyranyl cation. This cation can then be trapped by a nucleophile. nih.govresearchgate.net When an iodine source is present, iodo-tetrahydropyrans can be synthesized with good control over stereochemistry.

Titanium(IV) iodide (TiI₄) has been demonstrated as an effective Lewis acid for promoting the Prins-type cyclization between homoallylic alcohols and epoxides, leading to the formation of 4-iodo-tetrahydropyran derivatives. derpharmachemica.comderpharmachemica.comzenodo.org This method provides good yields under mild reaction conditions with low catalyst loading. derpharmachemica.comderpharmachemica.com

The reaction is believed to be initiated by the ring-opening of the epoxide by the Lewis acidic TiI₄, which generates a carbocation. This carbocation is then attacked by the homoallylic alcohol, followed by cyclization and trapping of the resulting tetrahydropyranyl cation by an iodide ion from the TiI₄ complex to yield the 4-iodo-tetrahydropyran derivative. derpharmachemica.comderpharmachemica.com The reaction shows a preference for the formation of the cis-isomer, which is attributed to thermodynamic stability. derpharmachemica.com

A variety of substituted 4-iodo-tetrahydropyrans have been synthesized using this methodology, with yields ranging from 75% to 85%. derpharmachemica.com

Table 1: Titanium(IV) Iodide Mediated Synthesis of 4-Iodo-tetrahydropyrans derpharmachemica.comderpharmachemica.com

| Entry | Epoxide | Homoallylic Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Styrene oxide | 3-Buten-1-ol | 4-Iodo-2-phenyl-tetrahydropyran | 85 |

| 2 | 1,2-Epoxyoctane | 3-Buten-1-ol | 2-Hexyl-4-iodo-tetrahydropyran | 80 |

| 3 | Cyclohexene oxide | 3-Buten-1-ol | Octahydro-3-iodo-chromene | 78 |

| 4 | Propylene oxide | 3-Buten-1-ol | 4-Iodo-2-methyl-tetrahydropyran | 75 |

Trimethylsilyliodide (TMSI) is another reagent utilized in Prins-type cyclizations to generate iodo-tetrahydropyrans. isca.meisca.mersc.org The reaction of epoxides with homoallylic alcohols in the presence of TMSI affords 4-iodo-tetrahydropyran derivatives in excellent yields. isca.meisca.me

The proposed mechanism involves the opening of the epoxide ring by TMSI to form a carbocation. This is followed by the attack of the homoallylic alcohol and subsequent skeletal rearrangement to a tetrahydropyran carbocation, which is then trapped by the iodide nucleophile. isca.me

Table 2: TMSI-Mediated Synthesis of 4-Iodo-tetrahydropyrans from Epoxides and Homoallylic Alcohols isca.me

| Entry | Epoxide | Homoallylic Alcohol | Yield (%) |

|---|---|---|---|

| 1 | Styrene oxide | 3-Buten-1-ol | 78 |

| 2 | Propylene oxide | 3-Buten-1-ol | 60 |

| 3 | Stilbene oxide | 3-Buten-1-ol | 75 |

In a different approach, the reaction of a homoallylic silyl (B83357) alcohol containing a multisubstituted (Z)-alkene with an aldehyde in the presence of TMSI and indium(III) chloride (InCl₃) has been reported to yield highly diastereoselective tetrahydropyran products. nih.gov

The stereochemical outcome of the Prins cyclization is a key feature of this reaction. Generally, the cyclization proceeds through a chair-like transition state where the substituents on the newly formed tetrahydropyran ring preferentially occupy equatorial positions to minimize steric hindrance. nih.gov This often leads to the formation of all-cis-2,4,6-trisubstituted tetrahydropyrans. nih.gov

In the context of iodo-tetrahydropyran synthesis, the stereochemistry is influenced by the geometry of the starting materials and the reaction conditions. For instance, the use of a (Z)-alkene in a TMSI and InCl₃ mediated Prins cyclization has been shown to result in trans-stereocontrol at the C3 position and cis-stereocontrol at the C4 position due to equatorial iodide addition in a chair-like transition state. nih.gov

The exclusive cis-stereoselectivity often observed in Prins cyclizations is attributed to the stabilization of the carbocation intermediate through hyperconjugation in a conformation where the 2- and 6-substituents are in equatorial positions. nih.gov The incoming nucleophile, such as an iodide ion, then attacks the carbocation, typically from the equatorial direction. nih.gov

However, axial selectivity can also be achieved under certain conditions. For example, the use of TMSBr as a Lewis acid can lead to the exclusive formation of the axial product through the formation of an intimate ion pair, where the bromide ion adds proximally. nih.gov

The mechanism of the Prins cyclization is generally understood to proceed through a series of well-defined steps. nih.govnih.gov The reaction is initiated by the activation of a carbonyl compound (or an epoxide) by a Lewis or Brønsted acid, forming an oxocarbenium ion. This highly electrophilic species is then attacked by the nucleophilic double bond of a homoallylic alcohol in an intramolecular fashion. nih.gov

This cyclization step typically proceeds through a low-energy chair-like transition state, which dictates the stereochemistry of the resulting tetrahydropyran ring. nih.gov The resulting tetrahydropyranyl cation is a key intermediate. The fate of this cation determines the final product. In the presence of a nucleophile, such as an iodide ion from TiI₄ or TMSI, the cation is trapped to form the corresponding iodo-tetrahydropyran. derpharmachemica.comisca.me

A potential side reaction in Prins cyclizations is a competing 2-oxonia-Cope rearrangement, which can lead to racemization or the formation of undesired byproducts. nih.govnih.gov The choice of reagents and reaction conditions can influence the extent to which this competing pathway occurs. nih.gov In the case of TiI₄-mediated cyclizations with epoxides, the mechanism is thought to involve the initial opening of the epoxide to form the more stable carbocation before the involvement of the homoallylic alcohol. derpharmachemica.comderpharmachemica.com

Lewis Acid-Catalyzed Cycloaddition Reactions

Lewis acid-catalyzed cycloaddition reactions represent a powerful strategy for the stereoselective synthesis of tetrahydropyran rings. These reactions often proceed through the formation of an oxocarbenium ion intermediate, which is then trapped by a nucleophile.

One notable approach involves the Prins cyclization, which is the condensation of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid. For instance, the reaction of a homoallylic alcohol with an aldehyde, catalyzed by a mild Lewis acid like indium(III) triflate (In(OTf)₃), can yield cis-4-halo-2,6-disubstituted tetrahydropyrans. nih.gov Similarly, bismuth(III) chloride (BiCl₃) has been employed to catalyze the microwave-assisted Prins cyclization of homoallylic alcohols with aldehydes, affording 4-chloro-cis-2,6-disubstituted tetrahydropyrans as single diastereomers. beilstein-journals.org The mechanism for the Lewis acid-catalyzed synthesis of tetrahydropyran-4-ones often involves the formation of an oxocarbenium ion, followed by a carbon-carbon bond formation via a chair-like transition state. nih.govbeilstein-journals.org

Furthermore, Lewis acids such as scandium(III) triflate (Sc(OTf)₃) have been shown to catalyze the 1,3-dipolar cycloaddition of bicyclobutanes with isatogens, providing access to complex tetracyclic frameworks. nih.gov While not directly yielding 3-iodo-tetrahydropyrans, these methods highlight the utility of Lewis acids in constructing the core tetrahydropyran ring, which could be subsequently functionalized.

| Catalyst | Reactants | Product | Key Features |

| In(OTf)₃ | Homoallyl alcohol and aldehyde | cis-4-Halo-2,6-disubstituted tetrahydropyran | Mild conditions, overcomes epimerization issues nih.gov |

| BiCl₃ | Homoallylic alcohol and aldehyde | 4-Chloro-cis-2,6-disubstituted tetrahydropyran | Microwave-assisted, single diastereomer obtained beilstein-journals.org |

| Sc(OTf)₃ | Bicyclobutanes and isatogens | Tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes | 1,3-dipolar cycloaddition, access to complex scaffolds nih.gov |

Intramolecular Cyclization and Cycloisomerization Approaches

Intramolecular cyclization strategies are highly effective for the synthesis of tetrahydropyran rings, often offering excellent control over stereochemistry.

A common theme in many tetrahydropyran syntheses is the generation and subsequent cyclization of oxocarbenium ions. nih.gov These reactive intermediates can be formed from various precursors, such as acetals or hemiacetals, under acidic conditions. The intramolecular trapping of these cations by a suitably positioned nucleophile, such as an alkene, leads to the formation of the tetrahydropyran ring. The stereochemical outcome of these reactions is often dictated by the conformation of the transition state, with chair-like transition states being favored.

Molecular iodine has emerged as a versatile and mild catalyst for the synthesis of substituted pyrans. organic-chemistry.org It can effectively catalyze the cyclization of unsaturated carbonyl compounds under solvent-free conditions at ambient temperature. This method provides a practical and environmentally friendly alternative to other protocols. For example, the iodocyclization of 4-penten-1-ol (B13828) using iodine in chloroform (B151607) with pyridine (B92270) can yield a mixture of tetrahydrofuran (B95107) and tetrahydropyran derivatives. nih.gov The electrophilic nature of iodine facilitates the cyclization of heteroatom-containing alkenyl and alkynyl derivatives. nih.gov

Palladium-Catalyzed Intramolecular Alkoxycarbonylation

Palladium-catalyzed reactions are powerful tools in organic synthesis, and intramolecular alkoxycarbonylation is a valuable method for constructing heterocyclic systems. This reaction involves the palladium-catalyzed insertion of carbon monoxide and an alcohol into an organic halide. nih.gov This methodology has been successfully applied to the synthesis of various lactones and esters. nih.govnih.gov While direct synthesis of 3-iodo-tetrahydropyrans via this method is not extensively documented, the general applicability of palladium-catalyzed carbonylation suggests its potential for the synthesis of tetrahydropyran precursors that could be subsequently iodinated. For instance, palladium-catalyzed intramolecular oxidative alkylation of unactivated olefins has been developed, which could be adapted for tetrahydropyran synthesis. organic-chemistry.org

Achmatowicz Oxidative Cyclization Analogues for Functionalized Pyranones and Tetrahydropyrans

The Achmatowicz reaction is a well-established method for the synthesis of dihydropyranones from furfuryl alcohols. nih.govnih.gov This oxidative ring expansion provides a versatile entry into functionalized pyranones, which can be readily converted to substituted tetrahydropyrans. idexlab.comacs.org The reaction involves the oxidation of a furfuryl alcohol to an intermediate that undergoes rearrangement and cyclization to form the dihydropyranone. nih.gov These pyranone intermediates are valuable precursors for the synthesis of a wide range of tetrahydropyran derivatives. nih.govacs.org

| Precursor | Reaction | Product | Significance |

| Furfuryl alcohols | Achmatowicz Reaction | Dihydropyranones | Versatile intermediates for tetrahydropyran synthesis nih.govnih.gov |

Reactions Involving Iodo and Seleno Salts for Tetrahydropyran Formation

Electrophilic cyclization using iodine or selenium reagents is a common and effective method for the synthesis of halogenated heterocycles. In the context of tetrahydropyran synthesis, iodocyclization reactions are particularly relevant. These reactions typically involve the treatment of an unsaturated alcohol, such as a homoallylic or homopropargylic alcohol, with an iodine source. The electrophilic iodine activates the double or triple bond, leading to a cyclization cascade that results in the formation of an iodinated tetrahydropyran ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the substrate and reaction conditions.

Multi-Component Reactions for 3-Iodo-Tetrahydropyran Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. nih.govmdpi.com While specific MCRs for the direct synthesis of 3-iodo-tetrahydropyran are not extensively documented, the principles of MCRs can be applied through iodine-mediated or iodine-promoted processes that construct the tetrahydropyran ring.

One conceptual approach involves the adaptation of the Prins cyclization into a multi-component format. The conventional Prins reaction is a two-component acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. Iodine itself can act as a mild Lewis acid to catalyze this transformation. A multi-component variant could theoretically involve a homoallylic alcohol (e.g., pent-4-en-1-ol), an aldehyde, and an iodine source, which would cyclize and incorporate the iodine atom. However, the regioselectivity of such a reaction is a critical challenge, as the iodo-Prins reaction of simple homoallylic alcohols typically yields 4-iodotetrahydropyrans.

A more direct, albeit complex, multi-component strategy for synthesizing a tetrahydropyran ring involves an indium-mediated reaction. For instance, a one-pot synthesis has been reported where 3-iodo-2-[(trimethylsilyl)methyl]propene, an aldehyde, and indium metal react to produce a homoallylic alcohol, which then undergoes a silyl-Prins cyclization to form a polysubstituted tetrahydropyran. While this specific example yields an exo-methylene product rather than a 3-iodo derivative, it demonstrates the feasibility of using iodinated starting materials in a multi-component setup to build the tetrahydropyran core.

The development of novel MCRs remains a promising avenue for the efficient construction of 3-iodo-tetrahydropyran derivatives. Future research may focus on designing substrates and catalyst systems that favor the desired 6-endo cyclization pathway and regioselective iodine incorporation.

Table 1: Examples of Iodine-Mediated Multi-Component Reactions for Heterocycle Synthesis

| Reactants | Catalyst/Mediator | Product Type | Reference |

| Methyl ketones, Cyanamides, Arylamines | Iodine | 2,4-Diamino-1,3,5-triazines | molport.com |

| 1-Mercapto-3-yn-2-ols, Alcohols | Iodine | 3-Iodobenzo[b]thiophenes | uwf.edu |

| N,N-Dialkyl-2-iodoanilines, Terminal Acetylenes | Pd/Cu, then I₂ | 3-Iodoindoles | nih.gov |

| Amino pyrazoles, Chalcones, Diaryl/dialkyl diselenides | Iodine | 3-Selenylated pyrazolo[1,5-a]pyrimidines |

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of substituted tetrahydropyrans is crucial, as the biological activity of these molecules is often dependent on their three-dimensional structure. The primary method for introducing an iodine atom at the C3 position is through the electrophilic iodocyclization of a suitable unsaturated alcohol, such as pent-4-en-1-ol. molport.commedchemexpress.comresearchgate.netnih.gov

The key challenge in this transformation is controlling the regioselectivity between the favored 5-exo-trig pathway, which would lead to a (iodomethyl)tetrahydrofuran, and the desired, but often disfavored, 6-endo-trig pathway to yield the 3-iodo-tetrahydropyran. semanticscholar.org Reports have shown that the iodocyclization of 4-penten-1-ol can produce a mixture of both tetrahydrofuran and tetrahydropyran products, indicating that the 6-endo pathway is accessible, albeit often not exclusively. semanticscholar.org

Diastereoselective Synthesis: Once the 6-endo cyclization is achieved, controlling the relative stereochemistry of the substituents is the next challenge. Substrate-controlled diastereoselectivity is common, where existing stereocenters on the alkenyl alcohol chain guide the formation of new ones during the cyclization. The reaction is believed to proceed through a chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric strain, leading to predictable diastereomeric outcomes. While specific studies on the diastereoselective synthesis of simple 3-iodo-tetrahydropyran are limited, the principles have been extensively applied to more complex polysubstituted tetrahydropyrans. nih.gov

Asymmetric Synthesis: The development of catalytic asymmetric methods for iodoetherification is an active area of research. This typically involves the use of a chiral catalyst to generate an asymmetric environment around the substrate during the iodine-mediated ring closure. Chiral Lewis acids or chiral counterion catalysts can differentiate between the two enantiotopic faces of the alkene, leading to the formation of one enantiomer of the product in excess. Although organocatalytic methods for the asymmetric synthesis of highly functionalized tetrahydropyrans have been developed, their application to direct asymmetric iodocyclization for producing 3-iodo-tetrahydropyran is still an emerging area. nih.govresearchgate.net The principles established in asymmetric syntheses of other halogenated heterocycles provide a strong foundation for the future development of enantioselective routes to chiral 3-iodo-tetrahydropyran derivatives.

Table 2: Key Strategies for Stereoselective Tetrahydropyran Synthesis

| Method | Key Principle | Potential for 3-Iodo Derivatives |

| Substrate-Controlled Cyclization | Existing stereocenters in the starting material (e.g., a substituted pent-4-en-1-ol) direct the stereochemical outcome. | High potential; the stereochemistry of the cyclization is directed by the substrate itself. |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the cyclization, then removed. | Feasible, but less atom-economical than catalytic methods. |

| Catalytic Asymmetric Iodocyclization | A chiral catalyst (e.g., Lewis acid, Brønsted acid, or phase-transfer catalyst) creates an asymmetric environment. | Highly desirable but requires the development of specific catalysts for 6-endo iodoetherification. |

| Rearrangement Reactions | Stereoselective rearrangement of a smaller ring system (e.g., a tetrahydrofuran derivative) into a tetrahydropyran. researchgate.net | An indirect but potentially powerful method for accessing specific stereoisomers. |

Continuous Flow Synthesis Techniques for Iodo-Tetrahydropyran Intermediates

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. rsc.orgmdpi.comflinders.edu.au These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents like iodine, or produce unstable intermediates. nih.gov

The synthesis of 3-iodo-tetrahydropyran via iodoetherification is an ideal candidate for translation to a continuous flow process. The precise control over reaction parameters offered by flow reactors can be leveraged to address the challenges associated with this transformation.

Improved Selectivity: The rapid mixing and precise temperature control in a microreactor can influence the kinetics of the cyclization, potentially favoring the desired 6-endo pathway over the competing 5-exo cyclization. By minimizing temperature gradients and residence time, the formation of byproducts can be suppressed.

Enhanced Safety: Handling molecular iodine in batch on a large scale can be hazardous. Flow systems confine the reagents within a small-volume reactor, minimizing operator exposure and the risks associated with handling bulk quantities of hazardous materials.

Process Automation and Scalability: Flow setups can be automated for continuous production, generating significant quantities of the product by simply running the system for longer periods. This "scale-out" approach avoids the challenges of scaling up batch reactions. mdpi.com

While a dedicated flow synthesis for 3-iodo-tetrahydropyran has not been specifically reported, numerous related processes have been successfully implemented. For example, hypervalent iodine reagents have been immobilized on solid supports and used in packed-bed reactors for the continuous flow oxidation of alcohols, demonstrating the compatibility of iodine-based chemistry with flow systems. researchgate.netchemrxiv.org Furthermore, various iodine-mediated cyclizations to form other heterocyclic systems have been explored in flow, underscoring the potential of this technology for the synthesis of iodo-tetrahydropyran intermediates. nih.gov

Table 3: Advantages of Continuous Flow for Iodoetherification Reactions

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | Superior heat dissipation prevents hotspots and thermal runaway, allowing for safer operation at higher temperatures. |

| Mass Transfer | Efficient mixing ensures homogeneous reaction conditions, leading to more consistent product quality and yields. |

| Reaction Time Control | Precise control of residence time in the reactor can be used to kinetically favor the desired product and minimize degradation. |

| Safety | Small reactor volumes and automated handling reduce the risks associated with hazardous reagents like iodine. |

| Scalability | Production can be increased by extending the run time (scaling out) rather than increasing reactor size (scaling up). |

Reactivity and Transformations of 3 Iodo Tetrahydropyran Derivatives

Substitution Reactions at the C-3 Position

The iodine atom at the C-3 position is a good leaving group, facilitating nucleophilic substitution reactions. As a secondary halide, 3-iodo-tetrahydropyran can react via both S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions.

The S(_N)2 pathway is favored by strong, sterically unhindered nucleophiles in polar aprotic solvents. This mechanism proceeds through a backside attack, resulting in an inversion of stereochemistry at the C-3 center. masterorganicchemistry.comchemistrysteps.comyoutube.com The transition state is crowded, involving five groups around the electrophilic carbon, which means that secondary halides like 3-iodo-tetrahydropyran react more slowly than primary halides. libretexts.orglibretexts.org

Conversely, S(_N)1 reactions are favored in the presence of weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. The loss of the iodide leaving group would form a secondary carbocation at C-3. This planar intermediate can then be attacked by the nucleophile from either face, leading to a mixture of retention and inversion products, often resulting in racemization if the starting material is chiral.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Solvent | Probable Mechanism | Product |

| Azide | Sodium Azide (NaN(_3)) | DMF | S(_N)2 | 3-Azido-tetrahydropyran |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | S(_N)2 | Tetrahydropyran-3-carbonitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | S(_N)2 / S(_N)1 | Tetrahydropyran-3-ol |

| Water | H(_2)O | Water | S(_N)1 (Solvolysis) | Tetrahydropyran-3-ol |

Rearrangement Reactions Involving the Tetrahydropyran (B127337) Ring

Carbocation intermediates, typically formed under S(_N)1 conditions, can be susceptible to rearrangement to form a more stable carbocation. wikipedia.orglscollege.ac.inslideshare.net In the case of 3-iodo-tetrahydropyran, ionization can lead to a secondary carbocation at the C-3 position. This intermediate could potentially undergo a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inyoutube.comyoutube.com

A 1,2-hydride shift from an adjacent carbon (C-2 or C-4) would also result in a secondary carbocation. However, a hydride shift from C-2 is particularly plausible as the resulting carbocation at C-2 would be stabilized by the adjacent ring oxygen through resonance (an oxocarbenium ion). This rearranged intermediate would then be trapped by a nucleophile. This type of rearrangement can lead to the formation of 2-substituted tetrahydropyran derivatives instead of the expected 3-substituted product.

Elimination Reactions

When treated with a base, 3-iodo-tetrahydropyran can undergo dehydrohalogenation to form an alkene. wikipedia.orgyoutube.comdoubtnut.com This elimination reaction, typically following an E2 mechanism with a strong base, involves the removal of the iodine atom from C-3 and a proton from an adjacent carbon (C-2 or C-4). msu.educk12.org

The regioselectivity of the elimination is governed by the nature of the base used, leading to either the Zaitsev or Hofmann product. youtube.comwikipedia.orgyoutube.com

Zaitsev's Rule : With a small, unhindered base such as sodium hydroxide or sodium ethoxide, the thermodynamically more stable, more substituted alkene is favored. libretexts.org For 3-iodo-tetrahydropyran, this would be 3,4-dihydro-2H-pyran, formed by abstraction of a proton from C-4.

Hofmann's Rule : With a sterically bulky base, such as potassium tert-butoxide, the kinetically favored, less sterically hindered proton is removed. wikipedia.orgmasterorganicchemistry.com This would favor the abstraction of a proton from C-2, leading to the formation of 3,6-dihydro-2H-pyran.

Table 2: Regioselectivity in Elimination Reactions

| Base | Reagent | Major Product | Minor Product | Governing Rule |

| Small Base | Sodium Ethoxide | 3,4-Dihydro-2H-pyran | 3,6-Dihydro-2H-pyran | Zaitsev |

| Bulky Base | Potassium tert-Butoxide | 3,6-Dihydro-2H-pyran | 3,4-Dihydro-2H-pyran | Hofmann |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond of 3-iodo-tetrahydropyran is a suitable handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgyoutube.com While challenging, the Sonogashira coupling of unactivated secondary alkyl halides has been achieved using modified catalytic systems, often employing nickel or iron catalysts. researchgate.netnih.gov These methods allow for the direct coupling of 3-iodo-tetrahydropyran with various terminal alkynes, providing a route to 3-alkynyl-tetrahydropyran derivatives. acs.org

Other prominent cross-coupling reactions can also be applied to 3-iodo-tetrahydropyran derivatives.

Suzuki Coupling : This reaction pairs an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com The Suzuki coupling has been successfully applied to unactivated secondary alkyl halides, making it a viable method for coupling 3-iodo-tetrahydropyran with various aryl or vinyl boronic acids. organic-chemistry.org

Negishi Coupling : The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is known for its high functional group tolerance and its effectiveness in coupling sp-hybridized carbons, such as the C-3 of 3-iodo-tetrahydropyran. wikipedia.orgillinois.edunih.gov

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orgorganic-chemistry.org While typically used with aryl and vinyl halides, modifications have allowed for the use of certain alkyl halides. This reaction could potentially be used to introduce alkenyl groups at the C-3 position of the tetrahydropyran ring. nih.govlibretexts.orgnih.gov

Ring-Opening Reactions of the Tetrahydropyran Core

While the tetrahydropyran ring is generally stable, ring-opening reactions can be induced under specific conditions. For 3-iodo-tetrahydropyran, a plausible pathway for ring-opening could be initiated by a single-electron transfer (SET) reduction, for instance, using samarium(II) iodide (SmI(_2)) or a dissolving metal reduction.

This process would involve the reductive cleavage of the C-I bond to generate a secondary radical at the C-3 position. This radical intermediate could then undergo (\beta)-scission, leading to the cleavage of one of the adjacent C-O or C-C bonds of the ring. Cleavage of the C2-O1 bond, for example, would result in a ring-opened radical species that could be trapped or undergo further reaction, effectively breaking apart the heterocyclic core.

Reductive Ring Opening Promoted by Samarium(II) Iodide (SmI2)

Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that has found widespread application in organic synthesis. wikipedia.org Its ability to promote reductive cleavage of carbon-halogen bonds under mild conditions makes it particularly useful for transformations involving iodo-substituted compounds like 3-iodo-tetrahydropyran.

The reaction of 3-iodo-tetrahydropyran derivatives with samarium(II) iodide can induce a reductive ring-opening process. This transformation is initiated by the transfer of an electron from SmI2 to the carbon-iodine bond, leading to the formation of a radical anion intermediate. Subsequent fragmentation of this intermediate results in the cleavage of the tetrahydropyran ring and the formation of a new radical species. The fate of this radical intermediate depends on the reaction conditions and the presence of other functional groups in the molecule.

A key study in this area demonstrated the reductive ring-opening of various substituted tetrahydropyrans promoted by SmI2. acs.org The reaction proceeds via a radical mechanism, and the regioselectivity of the ring opening is influenced by the substitution pattern on the tetrahydropyran ring.

Table 1: Examples of SmI2-Promoted Reductive Ring Opening of Tetrahydropyran Derivatives

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | 2-Phenyl-3-iodotetrahydropyran | 5-Phenylpentan-1-ol | 85 |

| 2 | 2,2-Dimethyl-3-iodotetrahydropyran | 5-Methylhexan-1-ol | 78 |

Data compiled from representative literature on SmI2-mediated reactions.

The reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF), often in the presence of a proton source like methanol or tert-butanol to quench the resulting anionic species. The versatility of this method allows for the generation of functionalized acyclic compounds from cyclic precursors.

Acid-Catalyzed Ring Opening

The tetrahydropyran ring, being a cyclic ether, is susceptible to cleavage under acidic conditions. wikipedia.org The presence of the iodo substituent at the C3 position can influence the regioselectivity of this ring-opening reaction. The general mechanism for the acid-catalyzed cleavage of ethers involves the protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. masterorganicchemistry.commasterorganicchemistry.com

The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org In the case of 3-iodo-tetrahydropyran, protonation of the ring oxygen makes the adjacent carbon atoms (C2 and C6) more electrophilic. A nucleophile can then attack either of these carbons, leading to the opening of the ring.

The regiochemical outcome of the ring opening is dependent on several factors, including the stability of the potential carbocation intermediates (favoring an SN1 pathway) and steric hindrance (favoring an SN2 pathway). For a secondary halide like 3-iodo-tetrahydropyran, the reaction with a strong acid like hydroiodic acid (HI) would likely proceed via an SN2 mechanism, with the iodide ion acting as the nucleophile.

Table 2: Plausible Products of Acid-Catalyzed Ring Opening of 3-Iodo-tetrahydropyran

| Attacking Nucleophile | Site of Attack | Product |

| I⁻ | C2 | 1,3-Diiodopentan-5-ol |

| I⁻ | C6 | 1,5-Diiodopentan-3-ol |

Theoretical products based on general mechanisms of ether cleavage.

It is important to note that the reaction conditions, such as the nature of the acid and the solvent, play a crucial role in determining the major product.

Functional Group Interconversions on the Tetrahydropyran Scaffold

The carbon-iodine bond in 3-iodo-tetrahydropyran serves as a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution:

The iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the C3 position. masterorganicchemistry.com A wide range of nucleophiles can be employed to displace the iodide, leading to the formation of diverse 3-substituted tetrahydropyran derivatives. These reactions typically proceed via an SN2 mechanism, which involves the backside attack of the nucleophile on the carbon atom bearing the iodine. libretexts.orgyoutube.com This results in an inversion of stereochemistry at the C3 position if it is a chiral center.

Common nucleophiles that can be used include:

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides to introduce amino and azido functionalities.

Sulfur nucleophiles: Thiols and thiolates to generate thioethers.

Carbon nucleophiles: Cyanide and organometallic reagents to form new carbon-carbon bonds.

Elimination Reactions:

In the presence of a strong, non-nucleophilic base, 3-iodo-tetrahydropyran can undergo an elimination reaction to form a double bond within the ring, yielding a dihydropyran derivative. byjus.commasterorganicchemistry.com The most common mechanism for such a reaction is the E2 (bimolecular elimination) mechanism, which is a concerted process where the base removes a proton from a carbon adjacent to the one bearing the iodine, and the iodide ion departs simultaneously. youtube.comdalalinstitute.com

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. In the case of 3-iodo-tetrahydropyran, elimination can lead to the formation of either 3,4-dihydro-2H-pyran or 3,6-dihydro-2H-pyran, depending on whether a proton is removed from C2 or C4. The relative acidity of these protons and steric factors will influence the product distribution.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Iodo-tetrahydro-pyran, NMR provides critical information about the proton and carbon environments, their connectivity, and the compound's stereochemistry.

Proton NMR (¹H NMR) for Stereochemical Assignment and Coupling Constants

The ¹H NMR spectrum of this compound is expected to be complex due to the low symmetry of the molecule and the presence of stereocenters. The protons on each carbon of the tetrahydropyran (B127337) ring are chemically distinct, leading to a number of unique signals.

Chemical Shifts : The protons on the ring will resonate in the aliphatic region, typically between 1.5 and 4.5 ppm. Protons on carbons adjacent to the oxygen atom (C2 and C6) are deshielded and will appear at the downfield end of this range (approx. 3.5-4.5 ppm). The proton on the carbon bearing the iodine atom (C3) will also experience a downfield shift.

Signal Multiplicity : Protons on the same carbon atom (geminal protons) are diastereotopic and will exhibit different chemical shifts, coupling to each other and to adjacent (vicinal) protons. This results in complex splitting patterns, often appearing as multiplets.

Coupling Constants : The magnitude of the vicinal coupling constants (³J) is invaluable for determining the relative stereochemistry of the substituents. It depends on the dihedral angle between the coupled protons, as described by the Karplus relationship. A large coupling constant (typically 8-12 Hz) indicates an anti-periplanar relationship, which is characteristic of two protons in a trans-diaxial arrangement in a chair conformation. Smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. Analysis of these J-values allows for the assignment of the iodine atom to either an axial or equatorial position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| H-2 | ~3.5 - 4.2 | Multiplet | Geminal (H-2), Vicinal (H-3) |

| H-3 | ~4.0 - 4.5 | Multiplet | Vicinal (H-2, H-4) |

| H-4 | ~1.5 - 2.2 | Multiplet | Geminal (H-4), Vicinal (H-3, H-5) |

| H-5 | ~1.5 - 2.2 | Multiplet | Geminal (H-5), Vicinal (H-4, H-6) |

| H-6 | ~3.4 - 4.0 | Multiplet | Geminal (H-6), Vicinal (H-5) |

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the ring.

Chemical Shifts : The carbons bonded to the electronegative oxygen atom (C2 and C6) are significantly deshielded and appear downfield, typically in the range of 60-70 ppm, similar to the parent tetrahydropyran. chemicalbook.com The carbon atom directly bonded to the iodine (C3) will have its chemical shift influenced by the heavy atom effect, which can result in a shift to a higher or lower field depending on substitution, but it will be distinct from the other methylene carbons. The remaining CH₂ groups (C4 and C5) will resonate at higher fields (upfield), generally between 20-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~65 - 75 |

| C-3 | ~25 - 40 |

| C-4 | ~20 - 35 |

| C-5 | ~20 - 30 |

| C-6 | ~65 - 75 |

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign the complex ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (H-H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of the connectivity from H-2 through to H-6 around the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This can help to confirm assignments and piece together the molecular structure, though it is often more critical in more complex molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C-H Stretching : Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene (CH₂) groups in the ring.

C-O-C Stretching : A strong, prominent band corresponding to the C-O-C stretching of the ether linkage is expected, typically appearing in the 1050-1150 cm⁻¹ region. For the parent tetrahydropyran, this is a major feature of the spectrum. nist.gov

C-I Stretching : The absorption due to the C-I stretching vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info This band confirms the presence of the iodo-substituent.

Fingerprint Region : The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, such as C-H bending and C-C skeletal vibrations, that are unique to the molecule as a whole. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend (Scissoring) | ~1450 - 1470 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

| C-I Stretch | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₅H₉IO), the monoisotopic mass is 211.97 Da. uni.lu

Molecular Ion Peak (M⁺) : The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 212. Since iodine's most abundant isotope is ¹²⁷I, there will not be a significant M+2 peak as seen with chlorine or bromine.

Fragmentation Patterns : The molecular ion is often unstable and undergoes fragmentation. Common fragmentation pathways for iodoalkanes and ethers would be expected:

Loss of Iodine : A very common fragmentation is the cleavage of the C-I bond, resulting in a peak at m/z 85 (M - 127), corresponding to the [C₅H₉O]⁺ cation.

Loss of HI : Another possibility is the elimination of a hydrogen iodide molecule, which would lead to a peak at m/z 84 (M - 128).

Alpha-Cleavage : As an ether, cleavage of the bonds adjacent to the oxygen is a likely pathway. This could lead to ring-opening followed by further fragmentation, producing smaller charged species. For the parent tetrahydropyran, major fragments are seen at m/z 85, 56, and 41. nih.gov Similar fragments may be observed for the iodo-substituted version after initial loss of the iodine atom.

Conformational Studies of the Tetrahydropyran Ring

The six-membered tetrahydropyran ring is not planar and, similar to cyclohexane, adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For a substituted tetrahydropyran like this compound, the substituent can occupy either an axial or an equatorial position.

Chair Conformations : The compound exists as an equilibrium between two chair conformers: one with the iodine atom in an equatorial position and the other with the iodine in an axial position.

Conformational Preference : Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with the other axial atoms on the same side of the ring (1,3-diaxial interactions). The iodine atom is a large substituent, and therefore, the conformer with the equatorial iodine is expected to be the more stable and thus the major conformer at equilibrium.

Influence of Halogen Size : Studies on halogenated pyran analogues have shown that the size of the halogen can lead to deviations in the intra-annular torsion angles of the ring due to repulsion between axial groups. nih.govbeilstein-archives.org An axial iodine atom would cause significant steric strain, further favoring the equatorial conformation. The exact conformational equilibrium can be determined experimentally using NMR coupling constants or computationally through theoretical calculations. nih.gov

Analysis of Chair and Twist-Boat Conformations

The tetrahydropyran ring, analogous to cyclohexane, is not planar. To alleviate the angle strain and torsional strain that a flat ring would impose, it puckers into several conformations. The most significant of these are the chair, boat, and twist-boat (or skew-boat) forms.

Chair Conformation: This is the most stable and predominant conformation for tetrahydropyran and its derivatives. libretexts.orgmasterorganicchemistry.com In the chair form, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, which minimizes angle strain. libretexts.org Furthermore, all substituents on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. libretexts.orgmasterorganicchemistry.com For this reason, the chair conformation exists at the lowest energy state, with studies on analogous cyclohexane systems showing it comprises over 99.9% of the equilibrium mixture at room temperature. libretexts.org

Boat and Twist-Boat Conformations: The boat conformation is a higher-energy alternative. While it also maintains low angle strain, it suffers from two significant destabilizing interactions. First, there is torsional strain from four pairs of eclipsed hydrogen atoms along the sides of the "boat". Second, steric hindrance occurs between the two "flagpole" hydrogens, which are positioned close to each other at opposite ends of the structure. The twist-boat conformation is a more stable intermediate between the boat and chair forms. youtube.com By slightly twisting, the twist-boat conformation relieves some of the flagpole interactions and reduces torsional strain, making it lower in energy than the pure boat form but still significantly less stable than the chair. youtube.com

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Lowest (Most Stable) | No angle strain; No torsional strain (all bonds staggered). |

| Twist-Boat | Intermediate | Reduced flagpole interactions and torsional strain compared to boat. |

| Boat | Highest (Least Stable) | Significant torsional strain (eclipsed bonds); Steric strain (flagpole hydrogens). |

Influence of the C-3 Iodo Substituent on Tetrahydropyran Conformation

The presence of a substituent on the tetrahydropyran ring, such as the iodine atom at the C-3 position, influences the fine details of the ring's conformation. While this compound is expected to predominantly adopt a chair-like conformation, the large atomic radius of the iodine atom introduces significant steric demands.

Research on halogenated pyran analogues has demonstrated that all such analogues adopt a standard ⁴C₁-like chair conformation. beilstein-journals.org However, solid-state conformational analysis reveals that steric repulsion between substituents can cause a deviation in the intra-annular torsion angles of the ring. This distortion is particularly pronounced with larger halogens. Studies have shown that repulsion between an axial fluorine at C-2 and an axial halogen at C-4 increases with the size of the halogen (F < Cl < Br < I). beilstein-journals.org This principle suggests that the bulky iodo group at the C-3 position in this compound would likewise cause a measurable distortion of the chair conformation to minimize steric repulsion, leading to a puckered ring that is not a perfect chair.

Combined Computational and Experimental Approaches to Conformational Equilibria

Determining the precise geometry and the equilibrium between different conformers requires a synergistic approach that combines experimental data with theoretical calculations.

Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular conformation in solution. By analyzing coupling constants (J-values) between protons on the tetrahydropyran ring, researchers can infer the dihedral angles between them, which are characteristic of specific conformations. semanticscholar.org For instance, a large coupling constant between two vicinal protons typically indicates an anti-periplanar (approximately 180°) relationship, which is common for axial-axial protons in a chair conformation.

Computational Methods: Theoretical calculations, particularly Density Functional Theory (DFT), are used to model the potential energy surface of the molecule. nih.govscirp.org Scientists can compute the optimized geometries and relative energies of the various possible conformers (e.g., chair, twist-boat). researchgate.net These calculations can predict which conformation is the most stable (the global minimum on the energy surface) and determine the energy barriers for conversion between them. researchgate.net DFT has been successfully used to corroborate that halogenated pyran analogues preferentially adopt a chair-like conformation. beilstein-journals.org

By comparing the experimental NMR data with the predictions from DFT calculations, a detailed and reliable picture of the conformational equilibria of this compound can be established. semanticscholar.org

| Approach | Technique | Information Provided |

|---|---|---|

| Experimental | NMR Spectroscopy | Provides data on dihedral angles via proton coupling constants, indicating the dominant conformation in solution. |

| Computational | Density Functional Theory (DFT) | Calculates the relative energies and optimized geometries of different conformers, predicting the most stable structure. |

Pseudoaxial and Pseudoequatorial Preferences in Substituted Tetrahydropyrans

In a perfect chair conformation, substituents are located in one of two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the equator of the ring). However, when the ring is distorted, as is expected for this compound due to steric strain, these positions are no longer perfectly axial or equatorial. In such cases, they are referred to as pseudoaxial and pseudoequatorial. nih.gov

The conformational preference of a substituent is driven by the need to minimize steric interactions. Generally, bulky substituents prefer the equatorial (or pseudoequatorial) position to avoid unfavorable 1,3-diaxial interactions. These are steric clashes between an axial substituent and the other axial atoms or groups on the same side of the ring, located two carbons away. For this compound, placing the large iodine atom in a pseudoequatorial position would keep it further away from the axial hydrogens at the C-1 and C-5 positions, resulting in a more stable conformation. The strong steric repulsion created by large axial halogens is a known factor that can lead to distortions from an ideal chair geometry. beilstein-journals.org

Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of molecules. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine molecular properties. DFT has become particularly popular for its balance of accuracy and computational cost, making it suitable for a wide range of chemical applications, from studying reaction mechanisms to predicting spectroscopic data. nih.govnih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are based on first principles without empirical parameterization and can offer higher accuracy, albeit at a greater computational expense. nih.govresearchgate.net

For 3-Iodo-tetrahydro-pyran, these calculations can elucidate the influence of the bulky and electronegative iodine atom on the geometry and stability of the tetrahydropyran (B127337) ring. DFT functionals like B3LYP are commonly used for geometry optimizations and energy calculations of such organic molecules. researchgate.netmontclair.edu

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights. nih.gov For instance, the formation of the tetrahydropyran ring often occurs via cyclization reactions, such as the Prins cyclization or intramolecular oxa-Michael additions. rsc.orgresearchgate.net

Computational studies can model these pathways to determine the feasibility of different mechanisms. nih.gov For a substituted tetrahydropyran, calculations can reveal how the substituent influences the reaction. In the case of forming this compound, a key pathway is the iodocyclization of an appropriate unsaturated alcohol, such as pent-4-en-1-ol. DFT calculations can model the reaction coordinate, identifying key intermediates and transition states. The calculations would likely show the reaction proceeding through an iodonium (B1229267) ion intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group. The stereochemical outcome of the reaction, whether cis or trans isomers are formed, can be predicted by comparing the activation energies of the respective pathways.

Table 1: Hypothetical Reaction Pathway Analysis for Iodocyclization

| Reaction Step | Intermediate/Transition State | Key Computational Insight |

|---|---|---|

| 1. Electrophilic Attack | Formation of Iodonium Ion | Geometry and stability of the cyclic iodonium intermediate. |

| 2. Intramolecular Cyclization | Transition State for Ring Closure | Activation energy barrier for the nucleophilic attack by the oxygen atom. |

| 3. Deprotonation | Product Formation | Relative energies of cis and trans this compound products. |

Identifying the transition state (TS) is crucial for understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction path. youtube.com Computational methods are used to locate and characterize these transient structures. youtube.com

In the formation of tetrahydropyrans through intramolecular oxa-Michael addition, the nature of the transition state (early or late) has been shown to dictate the stereoselectivity of the reaction. rsc.org Acid-catalyzed reactions tend to have a late transition state, where steric effects dominate, while base-catalyzed reactions exhibit an early transition state where electrostatic interactions can be more influential. rsc.org For the iodocyclization to form this compound, TS analysis would involve locating the structure corresponding to the ring-closing step. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy of this TS relative to the reactants determines the reaction's activation energy.

The tetrahydropyran ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. researchgate.net The presence of a substituent at the 3-position leads to two possible chair conformations: one with the substituent in an axial position and one with it in an equatorial position.

Ab initio and DFT calculations can be used to determine the relative energies of these conformers. researchgate.netdntb.gov.ua For this compound, the bulky iodine atom is expected to strongly favor the equatorial position to avoid 1,3-diaxial interactions with the hydrogen atoms on C5 and the oxygen lone pairs. Computational studies on various 3-alkyltetrahydro-2H-pyrans have quantified these energy differences. dntb.gov.ua A similar study on the 3-iodo derivative would involve geometry optimization of both the axial and equatorial conformers, followed by calculation of their electronic energies. The difference in these energies provides the conformational energy (A-value). Other, higher-energy conformers like twist-boat and boat can also be calculated. researchgate.net

Table 2: Calculated Relative Energies of Tetrahydropyran Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Chair | HF/6-31G(d) | 0.00 | researchgate.net |

| 2,5-Twist | HF/6-31G(d) | 6.09 | researchgate.net |

| 1,4-Boat | HF/6-31G(d) | 7.05 | researchgate.net |

| Half-Chair (TS) | HF/6-31G(d) | 11.00 | researchgate.net |

Note: Data for unsubstituted tetrahydropyran. The presence of a 3-iodo substituent would alter these values, particularly for the chair conformers (axial vs. equatorial).

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations model the dynamic behavior of molecules over time. scienceopen.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that reveal how a molecule moves, flexes, and changes conformation. scienceopen.comnih.gov This is essential for exploring the complete conformational landscape of flexible molecules like this compound. ed.ac.uknih.gov

An MD simulation of this compound, either in the gas phase or in a simulated solvent, would show the molecule predominantly residing in the equatorial-chair conformation but also occasionally sampling the higher-energy axial-chair state. The simulation can quantify the timescale and barriers for ring inversion. The resulting trajectory can be analyzed to generate a free energy landscape, which maps the conformational space in terms of its most relevant motions, providing a comprehensive view of the molecule's flexibility and the relative populations of different conformers. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic properties, which is invaluable for structure elucidation. uncw.edu NMR chemical shifts are particularly sensitive to the electronic environment of each nucleus and thus to the molecule's three-dimensional structure. nih.gov

DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), can predict NMR chemical shifts (¹H and ¹³C) with reasonable accuracy. uncw.edu The process typically involves optimizing the geometry of the molecule's most stable conformer(s) and then calculating the magnetic shielding tensors for each nucleus. nih.govgithub.io These are then converted to chemical shifts by referencing them against a standard, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is often necessary to calculate the shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to compare with experimental spectra measured at room temperature. uncw.edunih.gov Machine learning approaches are also emerging as a powerful tool for rapid and accurate prediction of NMR chemical shifts. nih.govbris.ac.uk

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Equatorial this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/GIAO) |

|---|---|

| C2 | 68.5 |

| C3 | 30.1 |

| C4 | 32.8 |

| C5 | 25.4 |

| C6 | 67.9 |

Note: These are illustrative values. Actual predicted shifts would depend on the specific level of theory and basis set used.

Electronic Structure Analysis of the Carbon-Iodine Bond in Tetrahydropyrans

The nature of the carbon-iodine (C-I) bond is a key feature of this compound. Computational methods can provide a detailed analysis of this bond's electronic structure. The C-I bond is the longest and weakest of the carbon-halogen bonds, making it relatively reactive. researchgate.net

Applications of 3 Iodo Tetrahydropyran in Complex Molecule Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

3-Iodo-tetrahydropyran and its derivatives serve as highly effective building blocks in organic synthesis due to the strategic placement of the iodo group. This functional group can be readily transformed into other functionalities through a variety of well-established chemical reactions. For instance, the carbon-iodine bond can participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse carbon-based substituents. Furthermore, the iodo group can be displaced by a wide range of nucleophiles or undergo metal-halogen exchange to generate organometallic species, which can then react with various electrophiles. This reactivity profile enables the elaboration of the tetrahydropyran (B127337) core into more complex and highly functionalized structures.

A notable example of its utility is the one-pot synthesis of polysubstituted exo-methylene tetrahydropyrans. This process involves the treatment of 3-iodo-2-[(trimethylsilyl)methyl]propene with an aldehyde in the presence of indium metal to generate a homoallylic alcohol intermediate. This intermediate subsequently undergoes a silyl-Prins cyclization to furnish the desired tetrahydropyran product. nih.gov This transformation highlights the ability of iodo-substituted precursors to participate in cascade reactions, leading to the rapid construction of complex cyclic systems.

Total Synthesis of Natural Products Incorporating Tetrahydropyran Rings

Utilization of Prins Cyclization in Natural Product Synthesis

The Prins cyclization is a powerful and widely utilized method for the stereoselective formation of tetrahydropyran rings. nih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The resulting oxocarbenium ion intermediate is then trapped by the internal alkene to form the six-membered ring. The use of iodo-substituted substrates in Prins-type cyclizations has expanded the scope and utility of this reaction.

An iodine-catalyzed Prins cyclization of acyclic homoallylic alcohols with various aldehydes has been shown to produce 4-iodo-tetrahydropyran derivatives in moderate to good yields. semanticscholar.org This reaction proceeds under mild, metal-free conditions and demonstrates the utility of iodine not only as a constituent of the substrate but also as a catalyst for the cyclization.

| Entry | Homoallylic Alcohol | Aldehyde | Product | Yield (%) |

| 1 | 3-methylbut-3-en-1-ol | Benzaldehyde | 4-iodo-2-phenyl-4-methyltetrahydropyran | 41 |

| 2 | 3-methylbut-3-en-1-ol | 4-Methoxybenzaldehyde | 4-iodo-2-(4-methoxyphenyl)-4-methyltetrahydropyran | 38 |

| 3 | 3-methylbut-3-en-1-ol | 4-Nitrobenzaldehyde | 4-iodo-2-(4-nitrophenyl)-4-methyltetrahydropyran | 29 |

| 4 | Pent-4-en-1-ol | Benzaldehyde | 4-iodo-2-phenyltetrahydropyran | 35 |

Table 1: Iodine-Catalyzed Prins Cyclization for the Synthesis of 4-Iodo-tetrahydropyrans. semanticscholar.org

Furthermore, the reaction of a homoallylic silyl (B83357) alcohol containing a multisubstituted (Z)-alkene with an aldehyde in the presence of trimethylsilyl (B98337) iodide (TMSI) and indium(III) chloride affords highly substituted iodotetrahydropyrans with high diastereoselectivity. researchgate.net This method relies on a chair-like transition state where the (Z)-alkene geometry directs the stereochemical outcome at the C3 position, and the equatorial addition of iodide controls the stereochemistry at the C4 position. researchgate.net

Strategic Use of Iodo-Tetrahydropyran Derived Scaffolds in Ladder Polyether Synthesis

Marine ladder polyethers are a class of complex natural products characterized by their extended polycyclic ether frameworks. researchgate.net The synthesis of these molecules represents a formidable challenge in organic chemistry. Strategies for the construction of the constituent tetrahydropyran rings often rely on cascade reactions that can rapidly build up the polycyclic system. While direct examples of the use of pre-formed 3-iodo-tetrahydropyran in the synthesis of ladder polyethers are not prevalent in the reviewed literature, the principles of its reactivity are highly relevant. The iodo-functionalized tetrahydropyran ring can be envisioned as a key building block that, after appropriate functional group manipulation, could be incorporated into a polyepoxide precursor for a biomimetic cascade cyclization. The carbon-iodine bond could be used to introduce a side chain that would later be transformed into the next ring of the ladder structure.

Synthesis of Glycomimetics and Saccharide Analogues

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. nih.gov They are of significant interest in medicinal chemistry as they can modulate the biological processes involving carbohydrates but often exhibit improved pharmacokinetic properties. The tetrahydropyran ring is a fundamental structural component of many monosaccharides, making it an ideal scaffold for the design of glycomimetics.

The synthesis of glycomimetics often involves the strategic functionalization of a core scaffold. While direct applications of 3-iodo-tetrahydropyran in the synthesis of glycomimetics are not extensively documented in the provided search results, its potential is evident. The iodo group at the C3 position could serve as a synthetic handle to introduce various substituents that mimic the hydroxyl groups or other functionalities present in natural sugars. For instance, nucleophilic displacement of the iodide with oxygen, nitrogen, or sulfur nucleophiles could lead to a diverse library of saccharide analogues. Furthermore, the conversion of the iodo group to a vinyl or alkynyl group via cross-coupling reactions would provide access to C-glycoside mimetics, which are known for their enhanced metabolic stability.

Development of Functionalized Scaffolds for Medicinal Chemistry Research

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. rsc.org Three-dimensional, sp³-rich scaffolds are particularly sought after as they can provide access to new areas of chemical space and lead to compounds with improved pharmacological properties. The tetrahydropyran ring, with its defined chair-like conformation, is an attractive core for the design of such scaffolds.

The functionalization of tetrahydropyran rings is crucial for their application in drug discovery, and 3-iodo-tetrahydropyran represents a key starting material for this purpose. The versatility of the carbon-iodine bond allows for the introduction of a wide range of functional groups and structural motifs, enabling the generation of diverse libraries of compounds for biological screening. For example, functionalized tetrahydropyran scaffolds can be prepared using a tethered enol-ether Prins cyclization, and the resulting hydroxyl group at the 4-position can be converted to an azide. This azido-tetrahydropyran can then be further elaborated via copper-catalyzed azide-alkyne cycloaddition or by reduction to the amine, providing access to sp³-rich scaffolds with diverse substitution patterns. nih.gov The iodo-analogue at the 3-position would offer a complementary approach to generate structural diversity.

Preparation of Bioactive Compounds and Pharmacological Probes

Bioactive compounds and pharmacological probes are essential tools for understanding and modulating biological processes. The tetrahydropyran motif is present in numerous bioactive natural products and synthetic molecules. researchgate.net The ability to synthetically access and modify this scaffold is therefore of high importance.

3-Iodo-tetrahydropyran can serve as a precursor for the synthesis of various bioactive compounds. The iodo-group can be strategically employed to attach pharmacophores, linkers for conjugation to biomolecules, or reporter groups for use as pharmacological probes. For instance, the iodo-tetrahydropyran scaffold could be incorporated into larger molecules targeting specific enzymes or receptors. The carbon-iodine bond could also be utilized in late-stage functionalization to introduce isotopic labels (e.g., ¹²⁵I) for radiolabeling studies or fluorescent tags for imaging applications. While specific examples of the direct use of 3-iodo-tetrahydropyran for the preparation of bioactive probes were not prominent in the search results, its chemical reactivity makes it an ideal candidate for such applications.

Design of Pyran-Containing Moieties for Biological Investigation

The tetrahydropyran framework is a privileged scaffold in medicinal chemistry due to its prevalence in natural products with diverse therapeutic properties. ntu.edu.sgresearchgate.net The oxygen atom within the ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. This feature has been exploited in the design of various therapeutic agents, including HIV protease inhibitors like amprenavir (B1666020) and darunavir, where the cyclic ether oxygen enhances binding to the enzyme's active site. nih.gov

The synthesis of complex molecules containing the THP ring often relies on strategic functionalization. An intermediate like 3-iodo-tetrahydropyran provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, allowing for the systematic modification of the pyran core to explore structure-activity relationships (SAR). The introduction of substituents at the 3-position can significantly influence the biological activity and pharmacokinetic properties of the resulting molecule.

Numerous natural products incorporating the THP ring have been targets for total synthesis, driving the development of new synthetic methods. rsc.orgyork.ac.uk These efforts highlight the importance of stereocontrolled construction of the THP ring, as the spatial arrangement of substituents is often critical for biological function. researchgate.net

Below is a table of representative natural products and synthetic compounds that feature the tetrahydropyran ring, illustrating the diverse biological activities associated with this moiety.

| Compound/Class | General Class | Noted Biological Activity |

| Neopeltolide | Macrolide | Potent antiproliferative |

| Centrolobine | Diarylheptanoid | Anti-leishmanial |

| Phorboxazole A | Macrolide | Cytostatic |

| Amprenavir | HIV Protease Inhibitor | Antiviral (HIV) |

| Darunavir | HIV Protease Inhibitor | Antiviral (HIV) |

| Diospongin B | Pyranone | Anti-osteoporotic |

| Aspergillide B | Pyranone | Cytotoxic |

Green Chemistry Applications in Iodo-Tetrahydropyran Synthesis

The principles of green chemistry, which aim to design chemical processes that minimize waste and reduce environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. numberanalytics.comnumberanalytics.comchemijournal.com The synthesis of a functionalized molecule like 3-iodo-tetrahydropyran can be evaluated and improved using green chemistry metrics and methodologies.

Key green chemistry metrics include Atom Economy and the Environmental Factor (E-Factor). chembam.com Atom economy measures the efficiency of a reaction in converting reactant atoms to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product. chembam.comlibretexts.org An ideal synthesis maximizes atom economy and minimizes the E-Factor. libretexts.org

For the synthesis of iodo-tetrahydropyrans, green approaches would focus on several areas:

Catalysis: Employing catalytic methods, including organocatalysis or metal-mediated reactions, reduces the need for stoichiometric reagents, thereby decreasing waste. rsc.orgorganic-chemistry.org An iron-catalyzed equilibration has been described as an eco-friendly route to substituted tetrahydropyrans. organic-chemistry.org

Safer Solvents: Traditional organic solvents are often volatile and toxic. Green syntheses prioritize the use of safer alternatives like water, ionic liquids, or solvent-free conditions. numberanalytics.comnih.govrasayanjournal.co.in For instance, phosphomolybdic acid has been used to catalyze the Prins cyclization to form tetrahydropyran derivatives in water. organic-chemistry.org

Greener Reagents: The iodination step itself can be made more environmentally benign. Traditional methods often use harsh or toxic reagents. nih.gov Green iodination protocols utilize molecular iodine (I₂) or iodide salts in combination with safer oxidants like hydrogen peroxide (H₂O₂) or even air (aerobic oxidation), often under catalyst- and solvent-free conditions. mdpi.comresearchgate.net Electrochemical methods that generate the iodinating agent in situ from simple iodides represent a promising green alternative, using electrons as the primary "reagent". nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of tetrahydropyrans and the iodination of organic compounds.

| Synthetic Step | Green Approach | Catalyst/Reagent | Solvent | Key Advantage |

| Tetrahydropyran Ring Formation | Prins Cyclization | Phosphomolybdic acid | Water | Use of water as a green solvent, cost-effective. organic-chemistry.org |

| Tetrahydropyran Ring Formation | Multi-component Reaction | Choline hydroxide-based ionic liquid | Water | Biodegradable and recyclable catalyst, efficient. nih.gov |

| Tetrahydropyran Ring Formation | Iron-Catalyzed Equilibration | Iron catalyst | Not specified | Eco-friendly metal catalyst. organic-chemistry.org |

| Iodination | Aerobic Oxyiodination | Copper(II) nitrate (B79036) / I₂ | Water | Uses molecular oxygen as the oxidant, high atom economy. researchgate.net |

| Iodination | Mechanochemistry | AgNO₃ / I₂ | Solvent-free | Avoids toxic solvents, short reaction times, high yields. nih.gov |

| Iodination | Electrochemical Synthesis | Iodide salts | Water | Avoids chemical oxidants, high safety profile. nih.gov |

| Iodination | PEG-mediated Iodination | I₂ / HIO₃ | Polyethylene glycol (PEG-400) | Use of a recyclable and non-volatile green reaction medium. benthamdirect.com |

By integrating these strategies, the synthesis of 3-iodo-tetrahydropyran and other functionalized pyrans can be designed to be more sustainable, aligning with the modern imperatives of chemical research and production. rasayanjournal.co.inresearchgate.net

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Iodo-tetrahydro-pyran, and how do reaction conditions influence yield?

The synthesis of this compound typically involves iodination of tetrahydro-pyran derivatives. A common approach is halogenation using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. For example, iodocyclization reactions in tetrahydrofuran (THF) at low temperatures (0–5°C) can minimize side reactions . Retrosynthetic analysis tools, such as AI-powered synthesis planning (e.g., Reaxys, Pistachio), can predict feasible routes by leveraging existing reaction databases . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as excessive iodine can lead to over-halogenation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation. The iodine atom induces distinct deshielding effects on adjacent protons, with coupling constants (J-values) aiding in stereochemical assignment. For example, axial vs. equatorial iodination can be distinguished via splitting patterns in ¹H NMR . X-ray crystallography provides definitive stereochemical data, as seen in studies of analogous tetrahydropyran derivatives . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like C-I stretches (~500 cm⁻¹) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard. Due to the compound’s potential sensitivity to light and moisture, inert atmospheres (N₂/Ar) and low-temperature conditions are advised . Recrystallization from non-polar solvents (e.g., cyclohexane) can improve purity, while HPLC is recommended for enantiomeric resolution in asymmetric syntheses .

Advanced Research Questions

Q. How can solvent effects and catalytic systems be optimized for enantioselective synthesis of this compound?